molecular formula C10H12BrFN2O2 B11836949 tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate CAS No. 1666113-03-6

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate

Cat. No.: B11836949
CAS No.: 1666113-03-6
M. Wt: 291.12 g/mol
InChI Key: BCZDTVMUWPIRAY-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with bromine and fluorine atoms, and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are derivatives of the original compound with the bromine atom replaced by the nucleophile.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl carbamate group can also modulate the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
  • tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate
  • tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate

Uniqueness

tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

1666113-03-6

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-fluoropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)4-6(12)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

BCZDTVMUWPIRAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)Br

Origin of Product

United States

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